molecular formula C23H25N5O3 B11259152 N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259152
M. Wt: 419.5 g/mol
InChI Key: XECQTXKKWAIQJH-UHFFFAOYSA-N
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Description

N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate under reflux conditions to form an intermediate, which is then reacted with 2-ethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The final step involves the cyclization of the intermediate product to form the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of dicationic molten salts as catalysts has been reported to enhance the efficiency of the synthesis process . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-4-30-18-12-8-6-10-16(18)21-20(15(3)26-23-24-14-25-28(21)23)22(29)27-17-11-7-9-13-19(17)31-5-2/h6-14,21H,4-5H2,1-3H3,(H,27,29)(H,24,25,26)

InChI Key

XECQTXKKWAIQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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